2-Fluoro-1-methoxy-3-methyl-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1-methoxy-3-methyl-4-(trifluoromethyl)benzene is an organic compound with a complex structure that includes fluorine, methoxy, methyl, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-methoxy-3-methyl-4-(trifluoromethyl)benzene typically involves multiple steps. One common method starts with the fluorination of 1,3-dimethoxybenzene, followed by trifluoromethylation to introduce the trifluoromethyl group . The reaction conditions often require the use of specific catalysts and reagents to ensure the desired substitutions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-methoxy-3-methyl-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like fluorine and trifluoromethyl.
Oxidation and Reduction: The methoxy and methyl groups can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing agents for oxidation reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield aldehydes or carboxylic acids .
Scientific Research Applications
2-Fluoro-1-methoxy-3-methyl-4-(trifluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Fluoro-1-methoxy-3-methyl-4-(trifluoromethyl)benzene exerts its effects depends on its interaction with molecular targets. The presence of electron-withdrawing groups like fluorine and trifluoromethyl can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-methoxy-1-methyl-4-(trifluoromethyl)benzene: Similar structure but different substitution pattern.
1-Fluoro-2-Methoxy-3-(trifluoroMethyl)benzene: Another isomer with a different arrangement of substituents.
Uniqueness
2-Fluoro-1-methoxy-3-methyl-4-(trifluoromethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H8F4O |
---|---|
Molecular Weight |
208.15 g/mol |
IUPAC Name |
2-fluoro-1-methoxy-3-methyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F4O/c1-5-6(9(11,12)13)3-4-7(14-2)8(5)10/h3-4H,1-2H3 |
InChI Key |
OSSOAAPDFMXTLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.